[4-(but-3-yn-1-yl)phenyl]methanol
Overview
Description
[4-(But-3-yn-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H12O. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound features a phenyl ring substituted with a but-3-yn-1-yl group and a methanol group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(but-3-yn-1-yl)phenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride (NaBH) in methanol to obtain the alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of But-3-yn-1-yl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(But-3-yn-1-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) and sulfuric acid (HSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
[4-(But-3-yn-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(but-3-yn-1-yl)phenyl]methanol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in different chemical reactions. For example, the phenyl ring can undergo electrophilic aromatic substitution, while the methanol group can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar but-3-yn-1-yl group.
4-Bromo-1H-indole: The starting material for the synthesis of [4-(but-3-yn-1-yl)phenyl]methanol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring, but-3-yn-1-yl group, and methanol group makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(4-but-3-ynylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXFBKMHPRWHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304324 | |
Record name | 4-(3-Butyn-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690264-16-5 | |
Record name | 4-(3-Butyn-1-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690264-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Butyn-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(but-3-yn-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.